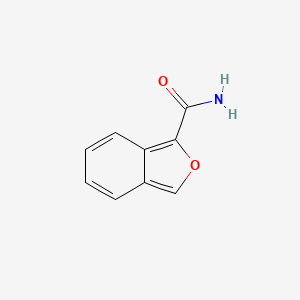![molecular formula C21H16N2O2 B12874755 [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-40-2](/img/structure/B12874755.png)
[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid: is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a pyrazole ring, making it a complex and interesting molecule for various scientific studies
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves multi-step reactions One common method includes the condensation of naphthalene-2-carbaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and reduce reaction time. The purification process often involves crystallization or chromatography techniques to obtain the pure compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, the compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s anticancer activity could be due to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
[3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid: Similar structure but with the naphthalene ring attached at a different position.
[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-5-yl]acetic acid: Similar structure but with the pyrazole ring substituted at a different position.
[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness: The unique structural arrangement of [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, particularly the position of the naphthalene and pyrazole rings, contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
70598-40-2 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C21H16N2O2/c24-20(25)13-18-14-23(19-8-2-1-3-9-19)22-21(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-12,14H,13H2,(H,24,25) |
InChI 键 |
HKKWTHKBRQQKRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


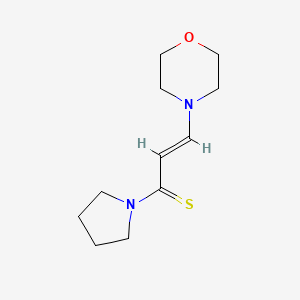


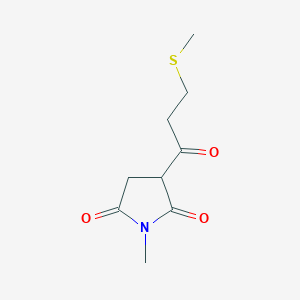
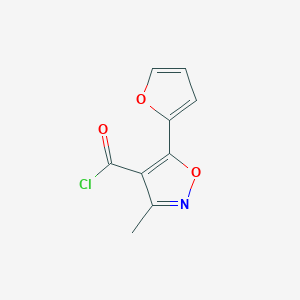
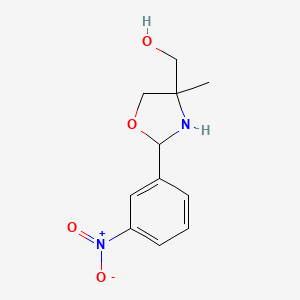

![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)


![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
